Cefprozil, (Z)-

Übersicht

Beschreibung

Cefprozil, (Z)- is a second-generation cephalosporin antibiotic. It is a semisynthetic compound used to treat a variety of bacterial infections, including those of the ear, skin, and respiratory tract . Cefprozil is known for its broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cefprozil is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid.

Industrial Production Methods: Industrial production of Cefprozil involves large-scale chemical synthesis under controlled conditions. The process includes the use of solvents, catalysts, and purification steps to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Cefprozil undergoes various chemical reactions, including:

Oxidation: Cefprozil can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of Cefprozil .

Wissenschaftliche Forschungsanwendungen

Indications and Clinical Use

Cefprozil is indicated for the treatment of several infections caused by susceptible strains of bacteria. Its primary applications include:

- Upper Respiratory Tract Infections : Effective against pharyngitis and tonsillitis caused by group A β-hemolytic Streptococcus pyogenes.

- Otitis Media : Treats acute otitis media caused by Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.

- Sinusitis : Used for acute sinusitis due to Streptococcus pneumoniae and Haemophilus influenzae.

- Skin Infections : Addresses uncomplicated skin and skin-structure infections caused by Staphylococcus aureus and other gram-positive bacteria .

Table 1: Summary of Cefprozil Indications

| Infection Type | Causative Organisms |

|---|---|

| Upper Respiratory Infections | Streptococcus pyogenes |

| Otitis Media | Streptococcus pneumoniae, Haemophilus influenzae |

| Acute Sinusitis | Streptococcus pneumoniae, Haemophilus influenzae |

| Skin Infections | Staphylococcus aureus |

Pharmacokinetics

- Absorption : Rapidly absorbed with peak plasma concentrations achieved within 1 to 2 hours after administration.

- Half-Life : Approximately 1.5 hours, with a bioavailability of nearly 100%.

- Elimination : Primarily excreted via the kidneys, with about 60% of the administered dose recovered in urine .

Efficacy Against Resistant Strains

Recent studies have highlighted Cefprozil's effectiveness against certain resistant bacterial strains. For instance, it has shown superior activity compared to ciprofloxacin against non-ESBL-producing E. coli isolates, making it a viable option for treating urinary tract infections (UTIs) in cases where resistance to other antibiotics is suspected .

Table 2: Comparative Efficacy of Cefprozil

| Antibiotic | Activity Against Non-ESBL E. coli (%) | Activity Against ESBL Producers (%) |

|---|---|---|

| Cefprozil | 93.7 | <20 |

| Ciprofloxacin | 80.2 | Not specified |

Study One: Acute Otitis Media

In a controlled clinical trial involving children with acute otitis media, Cefprozil demonstrated significant efficacy against β-lactamase-producing strains. The study reported a high cure rate and minimal adverse effects, establishing Cefprozil as a first-line treatment option for this condition .

Study Two: UTI Management

A study analyzing the effectiveness of Cefprozil in managing community-acquired UTIs found that it retained good activity against enterobacteria from patients with documented or high suspicion of ciprofloxacin-resistant pathogens. The results indicated that Cefprozil could be used empirically in such cases .

Safety Profile

Cefprozil is generally well-tolerated, with adverse reactions similar to other cephalosporins. Common side effects include gastrointestinal disturbances (diarrhea, nausea) and hypersensitivity reactions (rash). Serious adverse events are rare but can include cholestatic jaundice and transient laboratory abnormalities .

Table 3: Common Adverse Effects of Cefprozil

| Adverse Effect | Incidence (%) |

|---|---|

| Diarrhea | 2.7 |

| Nausea | 2.3 |

| Rash | 1.2 |

Wirkmechanismus

Cefprozil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of cell wall synthesis. This leads to cell lysis and death of the bacteria .

Vergleich Mit ähnlichen Verbindungen

Cefuroxime: Another second-generation cephalosporin with similar antibacterial activity.

Cefaclor: Known for its effectiveness against respiratory tract infections.

Cefoxitin: Used for its activity against anaerobic bacteria.

Uniqueness of Cefprozil: Cefprozil is unique due to its high oral bioavailability and broad-spectrum activity. It is particularly effective against certain strains of β-lactamase-producing bacteria, making it a valuable option in the treatment of resistant infections .

Biologische Aktivität

Cefprozil, a second-generation cephalosporin antibiotic, is notable for its broad-spectrum antibacterial activity. This article delves into its biological activity, pharmacodynamics, clinical efficacy, and relevant research findings.

Overview of Cefprozil

Cefprozil is a semisynthetic antibiotic primarily used to treat various bacterial infections, including those affecting the respiratory tract, skin, and middle ear. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death .

Pharmacodynamics

- Mechanism of Action : Cefprozil inhibits the third stage of bacterial cell wall synthesis, which is crucial for bacterial survival. It binds to PBPs located in the bacterial cytoplasmic membrane, disrupting the integrity of the cell wall and causing lysis .

- Spectrum of Activity : Cefprozil exhibits significant activity against:

Clinical Efficacy

Cefprozil has been compared with other antibiotics in various clinical settings:

- Upper Respiratory Infections : In randomized trials for treating tonsillitis and pharyngitis, cefprozil demonstrated similar efficacy to erythromycin and cefaclor but showed superior bacteriological efficacy over cefaclor .

- Lower Respiratory Infections : Cefprozil was more effective than cefuroxime axetil in treating lower respiratory tract infections .

- Otitis Media in Children : A dosage of 15 mg/kg twice daily was as effective as cefaclor or amoxicillin/clavulanate .

In Vitro Studies

In vitro studies have demonstrated cefprozil's effectiveness against various pathogens:

- E. coli Resistance : A study indicated that cefprozil was more active than ciprofloxacin against non-ESBL-producing E. coli (93.7% inhibition) but had limited activity against ESBL-producing strains .

- Comparative Microbial Activity : Cefprozil's in vitro activity against clinical isolates shows it retains good activity against common pathogens responsible for urinary tract infections (UTIs) while being less effective against resistant strains .

Pharmacokinetics

Cefprozil exhibits favorable pharmacokinetic properties:

- Bioavailability : Approximately 90-95% following oral administration.

- Half-life : About 1.3 hours.

- Elimination : Primarily excreted via the kidneys; hemodialysis can aid in removal during overdose situations .

Adverse Effects

The most common side effects associated with cefprozil include mild to moderate gastrointestinal disturbances such as diarrhea and nausea. Serious adverse effects are rare, making it a suitable option for many patients .

Data Summary Table

| Parameter | Value |

|---|---|

| Bioavailability | 90-95% |

| Half-life | 1.3 hours |

| Protein Binding | 36% |

| Volume of Distribution | 0.23 L/kg |

| Elimination Route | Primarily renal |

Case Studies

Several studies have highlighted cefprozil's clinical effectiveness:

- Tonsillitis/Pharyngitis Study : Patients treated with cefprozil showed comparable clinical outcomes to those treated with erythromycin but with improved bacteriological results.

- Acute Otitis Media in Children : The efficacy of cefprozil was confirmed as equivalent to that of standard treatments like amoxicillin/clavulanate, supporting its use in pediatric populations.

Eigenschaften

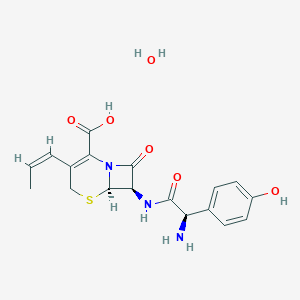

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S.H2O/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9;/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26);1H2/b3-2-;/t12-,13-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYUMNAHLSSTOU-HERYOFLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114876-72-1 | |

| Record name | Cefprozil, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114876721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFPROZIL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358K60B00H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.